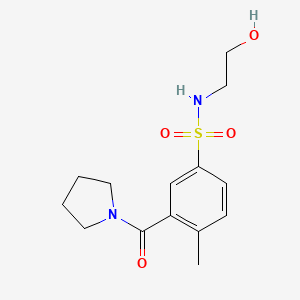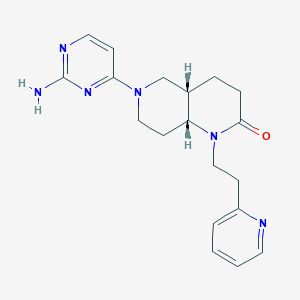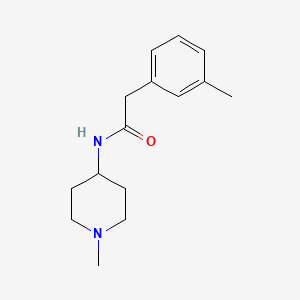![molecular formula C22H21N3O2 B5323961 N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-3-methylisoxazole-5-carboxamide](/img/structure/B5323961.png)
N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-3-methylisoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-3-methylisoxazole-5-carboxamide, also known as DIMEB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. DIMEB is a synthetic compound that belongs to the class of isoxazolecarboxamide derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-3-methylisoxazole-5-carboxamide is not fully understood, but several studies have suggested that it targets the mitochondrial pathway to induce apoptosis in cancer cells. This compound has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to mitochondrial dysfunction and the release of cytochrome c. This triggers the activation of caspases, which ultimately leads to apoptosis.
In addition to its effects on cancer cells, this compound has also been shown to modulate several signaling pathways involved in inflammation and oxidative stress. This compound has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce migration and invasion. This compound has also been shown to reduce the expression of several genes involved in cancer cell survival and metastasis.
In animal models of neurodegenerative diseases, this compound has been shown to reduce oxidative stress, inflammation, and improve cognitive function. This compound has also been shown to increase the expression of several genes involved in neuronal survival and synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-3-methylisoxazole-5-carboxamide is its potential use as an anticancer agent. This compound has been shown to be effective against several types of cancer cells, and its mechanism of action is well-understood. This compound is also relatively easy to synthesize, and its purity and yield can be optimized for different experimental conditions.
One of the limitations of this compound is its potential toxicity. While this compound has been shown to be relatively non-toxic in animal models, its long-term effects on human health are not fully understood. Another limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-3-methylisoxazole-5-carboxamide. One area of research is to investigate its potential use as an anticancer agent in combination with other drugs or therapies. Another area of research is to investigate its potential use in treating other diseases, such as neurodegenerative diseases and inflammatory disorders. Additional studies are also needed to fully understand the mechanism of action of this compound and its long-term effects on human health. Overall, this compound has significant potential for advancing scientific research in several areas and could lead to the development of novel therapies for various diseases.
Synthesis Methods
The synthesis of N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-3-methylisoxazole-5-carboxamide involves the reaction of 3,5-dimethyl-2-phenylindole-7-carboxaldehyde with 3-methylisoxazole-5-carboxylic acid in the presence of a base, followed by reduction with sodium borohydride. The final product is obtained after purification by column chromatography. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound have been optimized for different experimental conditions.
Scientific Research Applications
N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-3-methylisoxazole-5-carboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research for this compound is its potential use as an anticancer agent. Several studies have shown that this compound can induce apoptosis in cancer cells by targeting the mitochondrial pathway. This compound has also been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells.
In addition to its anticancer properties, this compound has also been investigated for its potential use in treating neurodegenerative diseases. Studies have shown that this compound can protect neurons from oxidative stress-induced cell death and reduce inflammation in the brain. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-13-9-17(12-23-22(26)19-11-14(2)25-27-19)21-18(10-13)15(3)20(24-21)16-7-5-4-6-8-16/h4-11,24H,12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMBRWDHGHDKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C3=CC=CC=C3)C)CNC(=O)C4=CC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(3aS,6aR)-5-glycyl-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one hydrochloride](/img/structure/B5323881.png)
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323894.png)
![2-[(3-methylbenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5323896.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5323898.png)
![2-methyl-4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5323905.png)
![rel-(4aS,8aR)-6-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5323912.png)
![2-({[1-(4-pyridinylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5323917.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5323938.png)
![6-[2-(2-ethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5323953.png)


![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5323966.png)
